Home > Products > Screening Compounds P97942 > 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride
3-Amino-N-(4-fluorophenyl)propanamide hydrochloride - 1220035-45-9

3-Amino-N-(4-fluorophenyl)propanamide hydrochloride

Catalog Number: EVT-3359864
CAS Number: 1220035-45-9
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-Amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

Compound Description: (E)-4-Amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide (C16H16FN3O) is an organic compound with a reported crystal structure . While its specific biological activity is not discussed in the provided abstract, its structure suggests potential applications in medicinal chemistry due to the presence of a hydrazide moiety, a common pharmacophore.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound (C18H13FN6O3S2) was unexpectedly synthesized by ring closure of a thiosemicarbazide derivative . Interestingly, it showed antimicrobial activity against Listeria monocytogenes and Escherichia coli comparable to ampicillin and vancomycin.

3-Amino-1-(4-fluorophenyl)-3a,3b,6,7-tetrahydrobenz[4,5]indene-2-carbonitrile

Compound Description: This compound (C20H17FN2) was synthesized using a reductive cyclization reaction with a low-valent titanium reagent . The compound's structure, containing a benz[4,5]indene system, suggests potential biological activities, as this scaffold is found in various bioactive natural products and pharmaceuticals.

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Compound Description: This molecule (FNA, C17H18Cl2FN3O) is a potent HDAC3 inhibitor with class I HDAC selectivity . It exhibited potent antiproliferative activity against HepG2 cells in vitro and inhibited tumor growth in vivo. Notably, FNA displayed improved activity and selectivity compared to SAHA.

4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Compound Description: This compound (IDO5L) is a highly potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . Researchers radiolabeled this compound with fluorine-18 ((18)F) to create [(18)F]IDO5L, a potential PET probe for imaging IDO1 expression.

3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate

Compound Description: This salt (C9H8FN2+·C6H2N3O7-) forms due to the protonation of (4-fluorophenyl)pyrazole by 2,4,6-trinitrophenol . This compound illustrates the potential for pyrazole derivatives containing a 4-fluorophenyl group to act as hydrogen bond donors and form salts with suitable counterions.

3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

Compound Description: This compound (C21H15FN2O2) is characterized by a nearly planar 1H-benzo[f]chromene fused-ring system nearly perpendicular to the fluorobenzene ring . The structure suggests potential biological activity, as benzochromene derivatives are frequently found in bioactive natural products and pharmaceuticals.

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

Compound Description: This compound (9b) is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor . It demonstrated significant protective effects against Aβ1-42-induced Alzheimer's disease in rat models by inhibiting oxidative stress and apoptosis.

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This compound (3,5-AB-CHMFUPPYCA) was misidentified as a different research chemical . It features a pyrazole core, a common bioisosteric replacement for the indazole ring found in synthetic cannabinoids. Its pharmacological activities have yet to be fully explored.

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

Compound Description: This compound (C21H20FNO2) was synthesized from a substituted cyclohexene starting material . Its crystal structure, characterized by a distorted screw-boat conformation of the cyclohexa-1,3-diene ring, reveals key intermolecular interactions influencing its solid-state packing.

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a β3-adrenoceptor agonist that exhibits high potency for cAMP accumulation and activates both Gs and Gi proteins . It also stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK).

N-(3-((4S,5R)-2-Amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

Compound Description: This compound represents a potent and selective BACE1 inhibitor . Its design, targeting the flap region of BACE1, highlights the importance of structure-based drug design in achieving selectivity over BACE2 and mitigating potential side effects.

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate

Compound Description: This compound (C25H29FN4O2) and its derivatives (8a-8e) were synthesized via a multistep process involving a Schiff reaction . While the specific biological activity of these compounds is not mentioned, their complex structures containing various heterocycles suggest potential applications in medicinal chemistry.

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a highly selective and orally efficacious inhibitor of the Met kinase superfamily . It demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration.

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: This compound features a central pyrrole ring with specific dihedral angles relative to its substituents, as revealed by its crystal structure . The presence of hydrogen bonding interactions contributes to its supramolecular aggregation and influences its solid-state packing.

2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound (C21H24FN3O3), characterized by its fused cyclohexene and pyran rings, exhibits specific conformational preferences in its crystal structure . Intermolecular hydrogen bonds involving the amino group contribute to its two-dimensional network arrangement in the solid state.

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: [11C]DPFC is a novel PET radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain . It displays high binding affinity for FAAH and exhibits high uptake in FAAH-rich organs in biodistribution studies.

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

Compound Description: This compound (C21H19BrFNO2) crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted screw-boat conformation for the cyclohexa-1,3-diene ring . Intermolecular N—H⋯O hydrogen bonds connect the molecules, influencing the crystal packing.

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

Compound Description: This compound was synthesized through a multistep process involving a cyclization reaction and exhibits effective inhibition against the proliferation of certain cancer cell lines . Its crystal structure provides valuable insights into its solid-state arrangement and potential interactions with biological targets.

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

Compound Description: This compound (C26H25FN4O3·HCl) was synthesized using a novel route involving N-arylation and coupling reactions . While its specific biological activity is not mentioned, the presence of a spirocyclic system and various heterocycles suggests potential applications in medicinal chemistry.

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound exists as two independent molecules in its asymmetric unit, both adopting a trans conformation concerning the methene C=C and acyclic N=C bonds . Intermolecular N—H⋯N hydrogen bonds contribute to its chain-like arrangement along the b-axis in the crystal structure.

Cyclohexyl(4‐fluorophenyl)(3‐piperidinopropyl)silanol (p‐Fluoro‐hexahydro‐sila‐difenidol, p‐F‐HHSiD)

Compound Description: p‐F‐HHSiD is a potent and selective muscarinic antagonist, with its pyrrolidino and hexamethylenimino analogs showing even higher affinity for M1 and M3 receptors . This compound and its derivatives demonstrate the impact of structural modifications on muscarinic receptor subtype selectivity.

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Compound Description: This pyrazoline derivative (C16H13F2N3O), synthesized from 4,4'-difluorochalcone, forms a network of intermolecular interactions, including N–H…O hydrogen bonds and weak N–H...N, N–H…F, and C–H…F interactions, as revealed by its crystal structure .

N-(4-nitro-2-sulfamoyl-phenyl) - - malonamic acid methyl ester and N-(4-Amino-2-sulfamoyl-phenyl) - - malonamic acid methyl ester

Compound Description: These compounds are intermediates in the synthesis of Setorobubiru, a drug used in the treatment of hepatitis C . Their synthesis and utility showcase the importance of substituted phenyl malonamic acid derivatives in medicinal chemistry.

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

Compound Description: (S)-1 is a potent non-peptidic formyl peptide receptor (FPR) agonist . Researchers attempted to develop a carbon-11 labeled version, (S)-[11C]-1, for PET imaging of brain FPRs in neuroinflammation models.

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

Compound Description: This compound (C17H20FN3O3S) is synthesized via a multistep process involving a Wittig reaction and subsequent hydrolysis . The reported synthetic route offers a cost-effective and environmentally friendly approach with mild reaction conditions and reduced waste generation.

(3α-[Bis(4′-fluorophenyl)methoxy]-tropane) (AHN 1-055) and (N-allyl-3α-[bis(4′-fluorophenyl)methoxy]-tropane) (AHN 2-005)

Compound Description: These benztropine (BZT) analogs are dopamine transporter ligands that exhibit a slower onset of both dopamine transporter occupancy and locomotor-stimulant effects compared to cocaine and GBR 12909 . These findings suggest that the slower apparent rates of dopamine transporter occupancy by these BZT analogs might contribute to differences in their behavioral effects.

S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

Compound Description: RO3201195 is an orally bioavailable and highly selective inhibitor of p38 MAP kinase . Developed through high-throughput screening and structure-based optimization, it exhibits excellent drug-like properties, leading to its advancement into Phase I clinical trials.

2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Compound Description: This compound (C21H15FN2O2), characterized by a slightly distorted pyran ring and a twisted methoxy group, forms infinite wave-like chains along the b axis in its crystal structure due to intermolecular N—H⋯N hydrogen bonds . Additional stabilization arises from π–π interactions between neighboring molecules.

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound is characterized by a trans conformation concerning the methene C=C and acyclic N=C bonds, with the 1,2,4-triazole-5(4H)-thione ring positioned nearly perpendicular to the indole and benzene rings . In the crystal structure, pairs of N—H⋯S hydrogen bonds link the molecules, forming inversion dimers.

Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

Compound Description: This compound (C23H20FNO4) possesses a flattened boat conformation for the pyran ring and a slightly twisted methoxy group . The crystal packing reveals a layered structure parallel to the bc plane, stabilized by N—H⋯O and N—H⋯F hydrogen bonds, as well as C—H⋯π interactions.

(Z)-Ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate

Compound Description: This compound (C19H15FN2O3) was synthesized from a substituted acrylate and benzoyl chloride . Its crystal structure reveals a disordered ethyl group and highlights the presence of both intramolecular and intermolecular hydrogen bonding interactions that stabilize the structure.

(E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides

Compound Description: These derivatives were synthesized using a solvent-free condensation reaction catalyzed by SiO2:H3PO4 under microwave irradiation . The study investigated the impact of substituents on spectral properties, correlating them with Hammett substituent constants.

4-(3-chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl)propoxy] quinazoline

Compound Description: This compound (C22H21ClFN3O3) was synthesized via a multistep process involving nitration, reduction, and coupling reactions . The reported synthetic method is environmentally friendly and provides a high yield of the target compound.

Properties

CAS Number

1220035-45-9

Product Name

3-Amino-N-(4-fluorophenyl)propanamide hydrochloride

IUPAC Name

3-amino-N-(4-fluorophenyl)propanamide;hydrochloride

Molecular Formula

C9H12ClFN2O

Molecular Weight

218.65

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

OIGOMLASAVYITL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCN)F.Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.